molecular formula C28H22O B371668 1-(9-Phenanthryl)-1,2-diphenylethanol

1-(9-Phenanthryl)-1,2-diphenylethanol

Cat. No.: B371668
M. Wt: 374.5g/mol
InChI Key: BIKZAKATZRFYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Phenanthryl)-1,2-diphenylethanol is a diarylethanol derivative characterized by a central ethanediol backbone substituted with a phenanthrene ring at the 1-position and two phenyl groups at the 1- and 2-positions. The phenanthryl group introduces steric bulk and extended π-conjugation, distinguishing it from simpler diarylethanol analogs. This compound belongs to a broader class of 1,2-diarylethanols, which are noted for their diverse biological activities, including antifungal, antiviral, and receptor-binding properties .

Structurally, the compound shares a core motif with combretastatin analogs, where aryl groups influence biological efficacy . The phenanthryl substituent may enhance binding affinity to hydrophobic pockets in proteins or improve metabolic stability compared to smaller aryl groups.

Properties

Molecular Formula

C28H22O

Molecular Weight

374.5g/mol

IUPAC Name

1-phenanthren-9-yl-1,2-diphenylethanol

InChI

InChI=1S/C28H22O/c29-28(23-14-5-2-6-15-23,20-21-11-3-1-4-12-21)27-19-22-13-7-8-16-24(22)25-17-9-10-18-26(25)27/h1-19,29H,20H2

InChI Key

BIKZAKATZRFYBQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C5=CC=CC=C53)O

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C5=CC=CC=C53)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs of 1-(9-Phenanthryl)-1,2-diphenylethanol include:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility Key Substituents
1,2-Diphenylethanol C₁₄H₁₄O 198.26 66–68 Slightly in CHCl₃, MeOH Two phenyl groups
1-(4-Methylphenyl)ethane-1,2-diol C₉H₁₂O₂ 152.19 Not reported Not reported p-Tolyl group
(1S,2R)-2-(Methylamino)-1,2-diphenylethanol C₁₅H₁₇NO 227.30 Not reported Not reported Methylamino group
This compound C₂₈H₂₂O 374.48 Not reported Predicted low aqueous solubility Phenanthryl group

Key Observations :

  • The phenanthryl group significantly increases molar mass and steric bulk compared to phenyl or p-tolyl substituents, likely reducing solubility in polar solvents .
  • Chirality in analogs like (1S,2R)-configured derivatives (e.g., VAP-1 inhibitors) highlights the role of stereochemistry in biological activity, suggesting similar sensitivity for the phenanthryl analog .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.